Cas no 1427556-45-3 (N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine)
![N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine structure](https://ja.kuujia.com/scimg/cas/1427556-45-3x500.png)
N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine 化学的及び物理的性質
名前と識別子
-
- SY268192
- N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine
- N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine
- DB-418236
- MFCD32690993
- 1427556-45-3
- N-[1,1'-biphenyl]-3-YL-3-dibenzofuranamine
- starbld0006355
- N-(3-phenylphenyl)dibenzofuran-3-amine
- G68186
- SCHEMBL17742550
-
- インチ: 1S/C24H17NO/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)25-20-13-14-22-21-11-4-5-12-23(21)26-24(22)16-20/h1-16,25H
- InChIKey: ZMVCBGDQPGHDFF-UHFFFAOYSA-N
- ほほえんだ: O1C2=C([H])C([H])=C([H])C([H])=C2C2C([H])=C([H])C(=C([H])C1=2)N([H])C1=C([H])C([H])=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C1[H]
計算された属性
- せいみつぶんしりょう: 335.131014166g/mol
- どういたいしつりょう: 335.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 459
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.2
- 疎水性パラメータ計算基準値(XlogP): 6.8
N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P021NNN-100mg |
N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine |
1427556-45-3 | 97% | 100mg |
$291.00 | 2024-06-20 | |
1PlusChem | 1P021NNN-250mg |
N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine |
1427556-45-3 | 97% | 250mg |
$494.00 | 2024-06-20 | |
Ambeed | A1452880-100mg |
N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine |
1427556-45-3 | 97% | 100mg |
$286.0 | 2025-03-03 | |
Ambeed | A1452880-250mg |
N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine |
1427556-45-3 | 97% | 250mg |
$485.0 | 2025-03-03 | |
eNovation Chemicals LLC | Y1197575-1g |
N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine |
1427556-45-3 | 95% | 1g |
$935 | 2025-02-27 | |
Ambeed | A1452880-1g |
N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine |
1427556-45-3 | 97% | 1g |
$1309.0 | 2025-03-03 | |
eNovation Chemicals LLC | Y1197575-1g |
N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine |
1427556-45-3 | 95% | 1g |
$935 | 2024-07-19 | |
1PlusChem | 1P021NNN-1g |
N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine |
1427556-45-3 | 97% | 1g |
$1298.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y1197575-1g |
N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine |
1427556-45-3 | 95% | 1g |
$935 | 2025-02-25 |
N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine 関連文献
-
2. Book reviews
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
9. Book reviews
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amineに関する追加情報
Recent Advances in the Study of N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine (CAS: 1427556-45-3)
The compound N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine (CAS: 1427556-45-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its dibenzofuran and biphenyl moieties, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of neurodegenerative diseases and cancer therapeutics.
One of the key breakthroughs in the study of this compound is its potential as a modulator of protein-protein interactions (PPIs). PPIs play a critical role in numerous cellular processes, and their dysregulation is often implicated in disease states. Researchers have demonstrated that N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine can selectively bind to specific protein targets, such as those involved in the aggregation of amyloid-beta peptides, which are central to the pathogenesis of Alzheimer's disease. This finding opens new avenues for the development of small-molecule inhibitors targeting neurodegenerative disorders.
In addition to its applications in neurodegeneration, this compound has shown promising anticancer activity. Recent in vitro and in vivo studies have revealed that N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine can induce apoptosis in cancer cells by inhibiting key signaling pathways, such as the PI3K/AKT/mTOR axis. Its ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for glioblastoma and other brain malignancies. Structural modifications, including the introduction of electron-withdrawing or electron-donating groups, have been explored to optimize its pharmacokinetic properties and reduce off-target effects.
The synthesis of N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine has also been a focal point of recent research. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable production of this compound. These synthetic improvements are critical for supporting preclinical and clinical studies, ensuring a consistent supply of high-quality material for further investigation.
Looking ahead, the continued exploration of N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine holds great promise for the development of novel therapeutics. Future research directions may include the design of derivatives with enhanced selectivity and potency, as well as the elucidation of its mechanisms of action at the molecular level. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize the potential of this compound in addressing unmet medical needs.
1427556-45-3 (N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine) 関連製品
- 1260650-91-6(4-(4-chloro-3-methylphenyl)morpholin-3-one)
- 1247735-62-1(Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate)
- 2138146-60-6(3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl-)
- 2228559-87-1(3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol)
- 36808-17-0(1-[2-(Benzyloxy)-5-methylphenyl]ethanone)
- 5628-66-0(4-Chloro-2,3-dimethylbenzoic acid)
- 1935395-10-0(4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole)
- 68287-29-6(3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol)
- 2092066-20-9(6-(Pentan-3-yl)pyrimidin-4-ol)
- 107946-93-0(2-(benzylamino)-5-nitrobenzenecarboxylic acid)
